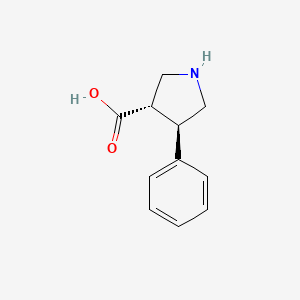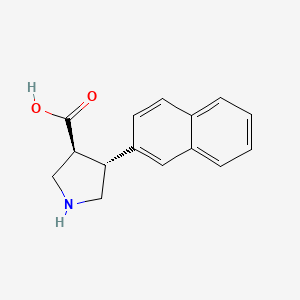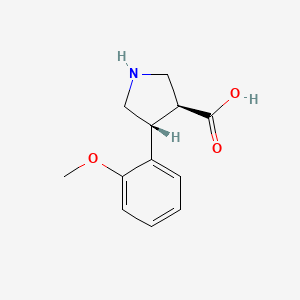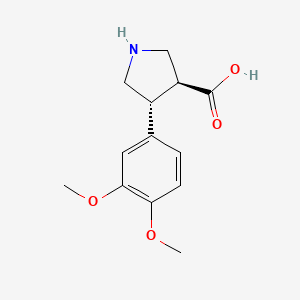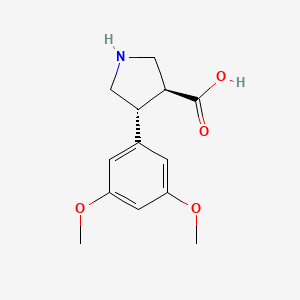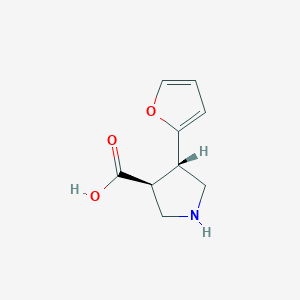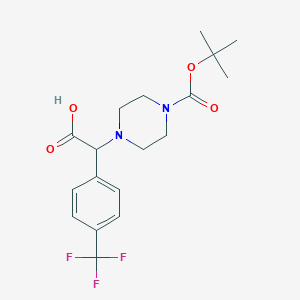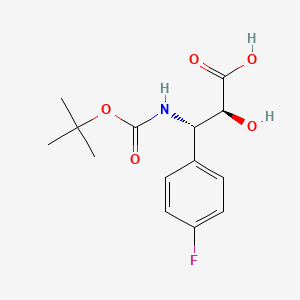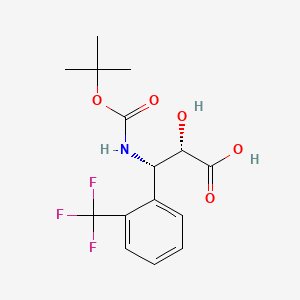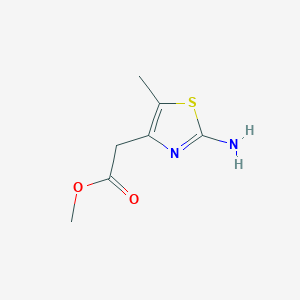
2-(2-amino-5-metil-1,3-tiazol-4-il)acetato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antioxidante
Se ha encontrado que los derivados de tiazol actúan como antioxidantes . Los antioxidantes son sustancias que pueden prevenir o retrasar el daño a las células causado por los radicales libres, moléculas inestables que el cuerpo produce como reacción a las presiones ambientales y otras.
Actividad analgésica
Algunos derivados de tiazol han mostrado actividades analgésicas significativas . Los analgésicos son medicamentos que se utilizan para aliviar el dolor. Actúan bloqueando las señales de dolor que van al cerebro o interfiriendo con la interpretación de las señales por parte del cerebro .
Actividad antiinflamatoria
También se ha encontrado que los derivados de tiazol tienen propiedades antiinflamatorias . Los medicamentos antiinflamatorios reducen la inflamación bloqueando la acción de ciertas enzimas.
Actividad antimicrobiana
Se ha comprobado que los derivados de tiazol inhiben los patógenos bacterianos . Se pueden utilizar en el tratamiento de diversas infecciones bacterianas .
Actividad antifúngica
Se ha encontrado que los derivados de tiazol tienen propiedades antifúngicas . Se pueden utilizar en el tratamiento de diversas infecciones fúngicas.
Actividad antiviral
Se ha encontrado que los derivados de tiazol tienen propiedades antivirales . Se pueden utilizar en el tratamiento de diversas infecciones virales.
Actividad antitumoral o citotóxica
Se ha encontrado que los derivados de tiazol tienen actividades antitumorales o citotóxicas . Se pueden utilizar en el tratamiento de varios tipos de cáncer.
Actividad neuroprotectora
Se ha encontrado que los derivados de tiazol tienen propiedades neuroprotectoras . Se pueden utilizar en el tratamiento de diversos trastornos neurológicos.
Mecanismo De Acción
Target of Action
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazole derivatives have been found to have diverse biological activities .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi . It interacts with enzymes involved in cell wall synthesis, leading to the disruption of bacterial cell walls and subsequent cell death. Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism .
Cellular Effects
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . In cancer cells, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth . Furthermore, it can affect the expression of genes involved in inflammation and immune response, suggesting its potential as an anti-inflammatory agent .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors on the cell surface, triggering downstream signaling pathways that regulate cellular functions . It can also inhibit the activity of enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism . Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These long-term effects are particularly relevant in in vitro and in vivo studies, where the compound’s stability and degradation can impact experimental outcomes.
Dosage Effects in Animal Models
The effects of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial and anti-inflammatory activities . At high doses, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.
Metabolic Pathways
Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in key metabolic pathways, leading to alterations in cellular metabolism . Additionally, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can affect the levels of metabolites, such as amino acids and nucleotides, by modulating their synthesis and degradation . These effects on metabolic pathways are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active and passive transport mechanisms . Once inside the cell, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for determining the compound’s bioavailability and efficacy in different tissues and organs.
Subcellular Localization
The subcellular localization of Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, Methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the compound can be directed to the nucleus, where it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These subcellular localization patterns are critical for understanding the compound’s mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-4-5(3-6(10)11-2)9-7(8)12-4/h3H2,1-2H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTGLNPZNUZMIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377025 |
Source


|
| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259654-73-4 |
Source


|
| Record name | methyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

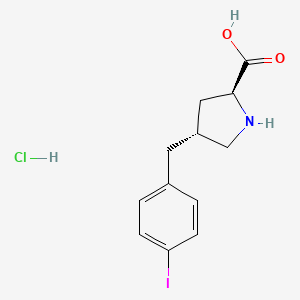
![(2S,4R)-4-([1,1'-Biphenyl]-4-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B1303028.png)
![(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B1303029.png)
